2-phenyl-3H-1,3,2-benzothiazaborole
Description
2-Phenyl-3H-1,3,2-benzothiazaborole is a heterocyclic compound containing a boron atom integrated into a fused benzene-thiazole ring system, with a phenyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it a subject of interest in materials science, catalysis, and medicinal chemistry. Its boron-containing scaffold allows for Lewis acid behavior, enabling interactions with nucleophiles or participation in coordination chemistry.
Properties
CAS No. |
16239-25-1 |
|---|---|
Molecular Formula |
C12H10BNS |
Molecular Weight |
211.09 g/mol |
IUPAC Name |
2-phenyl-3H-1,3,2-benzothiazaborole |
InChI |
InChI=1S/C12H10BNS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,14H |
InChI Key |
JXTMSVMBRYBIQW-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Canonical SMILES |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Other CAS No. |
16239-25-1 |
Synonyms |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-3H-1,3,2-benzothiazaborole typically involves the reaction of o-phenylenediamine with boronic acids under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the boron-nitrogen bond . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-3H-1,3,2-benzothiazaborole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-phenyl-3H-1,3,2-benzothiazaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Mechanism of Action
The mechanism by which 2-phenyl-3H-1,3,2-benzothiazaborole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided () details 2H-benzotriazole, 2-[2-methoxy-3-(1-phenylethyl)phenyl]-, a benzotriazole derivative with a methoxy-phenylethyl substituent. Below, we outline the critical distinctions:
Structural Differences
Core Heteroatoms :
Substituents :
Limitations of Available Evidence
The compound described in belongs to a different chemical class (benzotriazole vs. benzothiazaborole), rendering direct comparisons invalid. No data tables or research findings specific to the target compound are available in the provided material.
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